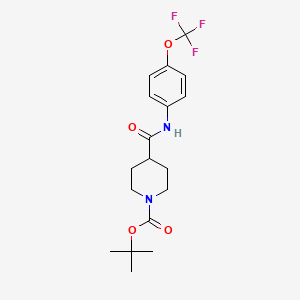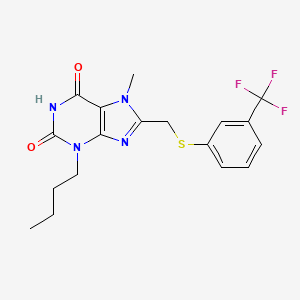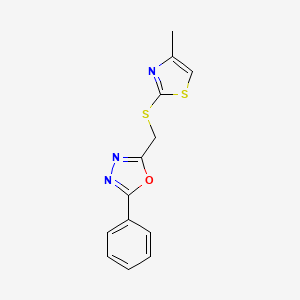
2-(((4-Methylthiazol-2-yl)thio)methyl)-5-phenyl-1,3,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
WAY-659204, also known by its chemical name Benzenepropanamide, β-(acetylamino)-N-[4-(2-chlorophenyl)phenyl]-3,4-difluoro-α-(1H-1,2,4-triazol-1-ylmethyl)- , is a novel compound with promising applications in various fields. It falls within the category of small molecules and exhibits interesting pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes:
The synthetic routes for WAY-659204 involve several steps, including the introduction of fluorine atoms, triazole ring formation, and acetylation. While I don’t have access to proprietary information, research suggests that these steps are carried out sequentially to obtain the final compound.
Reaction Conditions:
Fluorination: Fluorination reactions are typically performed using fluorinating agents such as Selectfluor or DAST (diethylaminosulfur trifluoride).
Triazole Formation: The triazole ring can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or other click chemistry methods.
Acetylation: Acetylation of the amine group is achieved using acetic anhydride or acetyl chloride.
Industrial Production:
Analyse Chemischer Reaktionen
WAY-659204 undergoes various chemical reactions:
Oxidation: It can be oxidized under mild conditions to form its corresponding oxo compound.
Reduction: Reduction of the triazole ring or other functional groups may yield different derivatives.
Substitution: Substitution reactions can occur at the phenyl rings, leading to diverse analogs.
Common reagents include oxidants (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines).
Major products formed from these reactions include derivatives with altered pharmacological profiles.
Wissenschaftliche Forschungsanwendungen
Medicine: Researchers are exploring its use as an anticancer agent due to its interactions with specific molecular targets.
Chemical Biology: It serves as a valuable tool compound for studying cellular pathways.
Industry: Its unique structure may find applications in materials science or catalysis.
Wirkmechanismus
The exact mechanism of action remains an active area of research. preliminary studies suggest that WAY-659204 interacts with specific protein kinases or enzymes involved in cell signaling pathways. Further investigations are needed to elucidate its precise targets and downstream effects.
Vergleich Mit ähnlichen Verbindungen
WAY-659204 stands out due to its distinct chemical structure and potential therapeutic applications. Similar compounds include other kinase inhibitors and triazole-containing molecules, but none exhibit precisely the same combination of features.
Eigenschaften
Molekularformel |
C13H11N3OS2 |
|---|---|
Molekulargewicht |
289.4 g/mol |
IUPAC-Name |
2-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-5-phenyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C13H11N3OS2/c1-9-7-18-13(14-9)19-8-11-15-16-12(17-11)10-5-3-2-4-6-10/h2-7H,8H2,1H3 |
InChI-Schlüssel |
KSHMNWAGZWTZKP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CSC(=N1)SCC2=NN=C(O2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2E)-5-[(4-methylphenyl)methyl]-2-[(pyridin-2-yl)imino]-1,3-thiazolidin-4-one](/img/structure/B10815769.png)

![2-({[5-Methyl-2-(2-methylphenyl)-1,3-oxazol-4-YL]methyl}sulfanyl)-N-[(pyridin-3-YL)methyl]acetamide](/img/structure/B10815786.png)
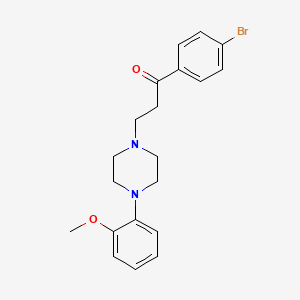
![9-(4-methoxyphenyl)-12,14-dimethyl-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,8,10,16-hexaene-13,15-dione](/img/structure/B10815796.png)
![5-(4-Fluorophenyl)-7-(furan-2-yl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B10815813.png)
![5-Chloro-3-(2,6-dimethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10815819.png)

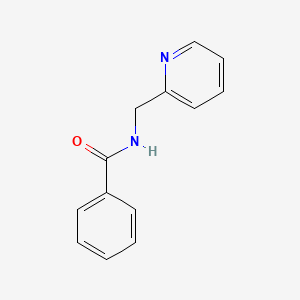

![7-((5-(4-Fluorophenyl)-2H-tetrazol-2-yl)methyl)-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B10815849.png)

